molecular formula C8H4BrF3N2O B602842 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 1092352-76-5

5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B602842
CAS RN: 1092352-76-5
M. Wt: 281.03g/mol
InChI Key: LDROYAOVNZFOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the empirical formula C8H4BrF3N2O and a molecular weight of 281.03 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is N#CC(C(C(F)(F)F)=C(Br)C(C)=N1)=C1O . This indicates that the molecule contains a nitrile group (N#C), a trifluoromethyl group (C(F)(F)F), a bromine atom (Br), and a hydroxy group (O) among other atoms.


Physical And Chemical Properties Analysis

This compound is a solid . It’s worth noting that the buyer assumes responsibility to confirm the product’s properties .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related nicotinonitrile derivatives involves complex organic reactions, highlighting the compound's role in developing new synthetic routes for heterocyclic compounds. For instance, the synthesis of diamidines from nicotinonitrile derivatives shows significant antiprotozoal activity, demonstrating the compound's potential in medical chemistry applications (Ismail et al., 2003).
  • Research on deuterium‐labelled nicotinamidines and their precursors, including nicotinonitrile derivatives, contributes to the field of labeled compounds and radiopharmaceuticals, offering insights into the development of tracers for biomedical research (Ismail & Boykin, 2004).

Applications in Heterocyclic Chemistry

  • Studies demonstrate the use of bromo-nicotinonitriles in synthesizing heterocyclic compounds, such as the efficient synthesis of triazolylmethyl-pyrimidines from related precursors, showing the versatility of these compounds in constructing biologically relevant structures (Aquino et al., 2017).
  • The structural analysis of nicotinonitrile derivatives through crystallography provides a deeper understanding of molecular interactions and the design of compounds with specific properties (Chantrapromma et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety information includes the hazard statements H301 and the precautionary statements P301 + P310 + P330 .

properties

IUPAC Name

5-bromo-6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c1-3-6(9)5(8(10,11)12)4(2-13)7(15)14-3/h1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDROYAOVNZFOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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